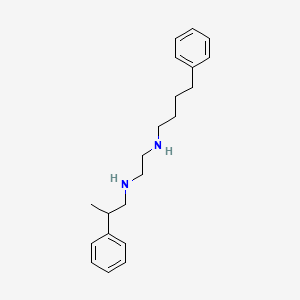
pGlu-Pro-NH~2~
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound pGlu-Pro-NH~2~ is a peptide derivative known for its role as an antagonist of the thyrotropin-releasing hormone (TRH). This compound is structurally related to TRH, which is a tripeptide consisting of pyroglutamyl-histidyl-prolineamide. The modification in pGlu-Pro-NH~2~ involves the substitution of histidine with proline, which significantly alters its biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Pro-NH~2~ typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, pyroglutamic acid, to the resin. Subsequent amino acids, in this case, proline, are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of pGlu-Pro-NH~2~ follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques such as preparative HPLC are used to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
pGlu-Pro-NH~2~ undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the proline residue, leading to the formation of hydroxyproline derivatives.
Reduction: Reduction reactions are less common but can involve the amide bond, resulting in the formation of amines.
Substitution: Substitution reactions can occur at the pyroglutamic acid residue, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) can be used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include hydroxyproline derivatives from oxidation, amines from reduction, and various substituted derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
pGlu-Pro-NH~2~ has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the biological functions of TRH and its analogs.
pGlu-Pro-NH~2~ is explored for its potential therapeutic applications, particularly in modulating the cholinergic system in the brain.Wirkmechanismus
pGlu-Pro-NH~2~ exerts its effects by binding to an allosteric site on the thyrotropin-releasing hormone receptor (TRH-R). This binding inhibits the receptor’s activity, thereby antagonizing the effects of TRH. The molecular targets involved include the extracellular domain of the TRH-R, where pGlu-Pro-NH~2~ exhibits high-affinity binding. This interaction disrupts the normal signaling pathways mediated by TRH, leading to altered cholinergic activity in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
pGlu-His-Pro-NH~2~ (TRH): The parent compound, which has a histidine residue instead of proline.
pGlu-Glu-Pro-NH~2~: Another analog with a glutamic acid residue replacing histidine.
pGlu-βGlu-Pro-NH~2~: A derivative with β-glutamic acid instead of histidine.
Uniqueness
pGlu-Pro-NH~2~ is unique due to its specific antagonistic activity on the TRH receptor, which is not observed in the parent compound or other analogs. This makes it a valuable tool for studying the cholinergic system and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
188983-70-2 |
|---|---|
Molekularformel |
C10H17N3O4 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrate |
InChI |
InChI=1S/C10H15N3O3.H2O/c11-9(15)7-2-1-5-13(7)10(16)6-3-4-8(14)12-6;/h6-7H,1-5H2,(H2,11,15)(H,12,14);1H2/t6-,7-;/m0./s1 |
InChI-Schlüssel |
AUWZJONTXIXKMB-LEUCUCNGSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N.O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


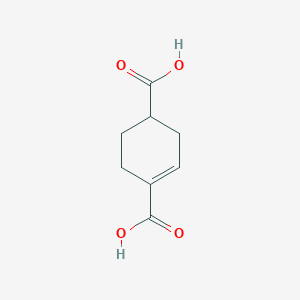
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
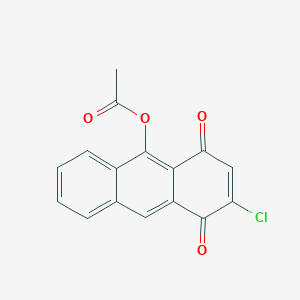
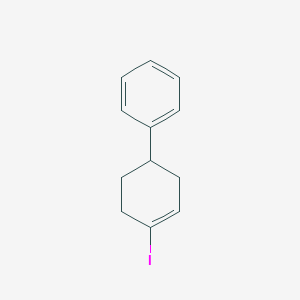

![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
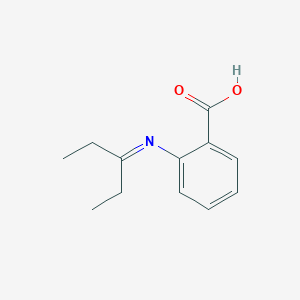
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)
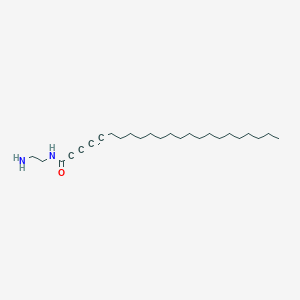
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)
